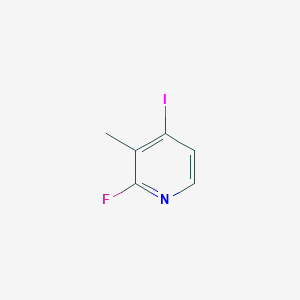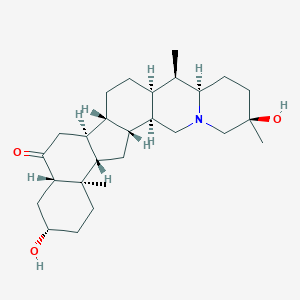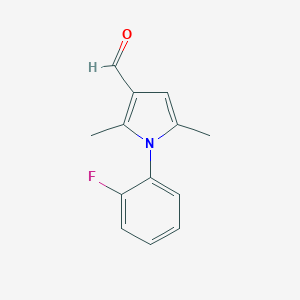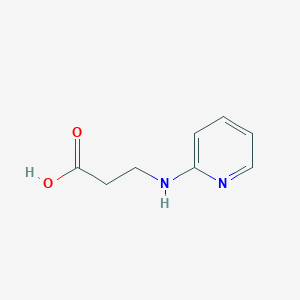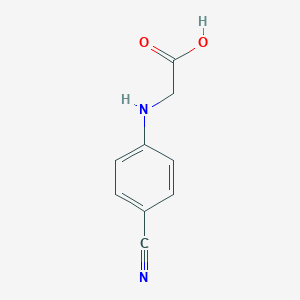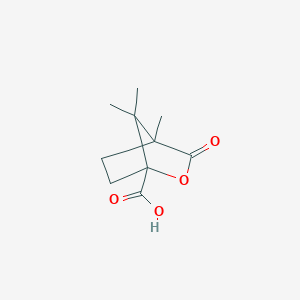![molecular formula C16H16Cl2N4O4 B125623 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-34-6](/img/structure/B125623.png)
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
Overview
Description
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as BMN-673, is a potent and selective inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mechanism Of Action
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione selectively inhibits PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to be a more potent inhibitor of PARP than other PARP inhibitors, such as olaparib and veliparib.
Biochemical And Physiological Effects
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.
Advantages And Limitations For Lab Experiments
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments, including its potency and selectivity for PARP inhibition. However, its high cost and limited availability may be a limitation for some labs.
Future Directions
There are several future directions for the study of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of research is the identification of biomarkers that can predict response to 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione treatment. Another area of research is the combination of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, the development of more potent and selective PARP inhibitors, based on the structure of 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, is an area of active research.
Scientific Research Applications
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to be effective in enhancing the efficacy of chemotherapy and radiation therapy in various cancer types, including ovarian, breast, and lung cancer. 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been shown to have a favorable safety profile, with manageable side effects.
properties
CAS RN |
143430-34-6 |
|---|---|
Product Name |
2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
Molecular Formula |
C16H16Cl2N4O4 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2,7-bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C16H16Cl2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3 |
InChI Key |
DYGLJHDQRPDZML-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)CCl |
synonyms |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(chloromethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

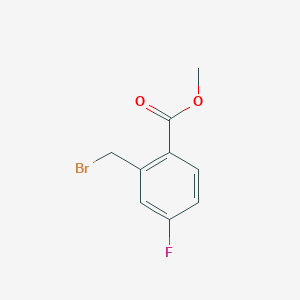
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
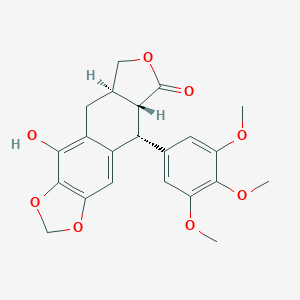
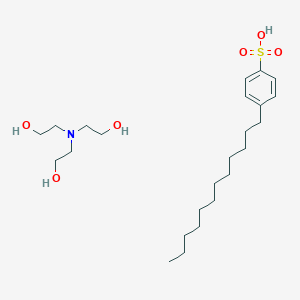
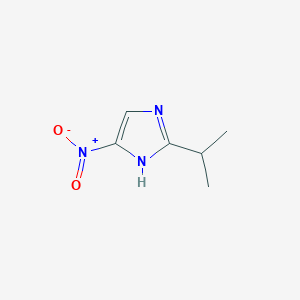
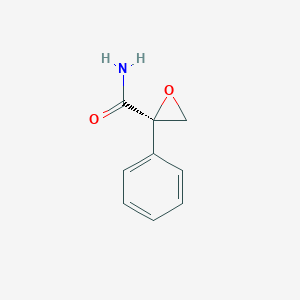
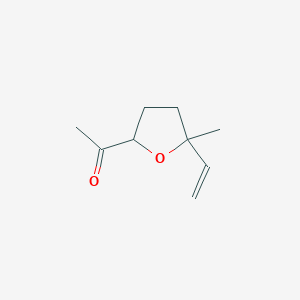
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
